molecular formula C7H5Br2F B1282860 4-Bromo-2-(bromomethyl)-1-fluorobenzene CAS No. 99725-12-9

4-Bromo-2-(bromomethyl)-1-fluorobenzene

Cat. No. B1282860
CAS RN: 99725-12-9
M. Wt: 267.92 g/mol
InChI Key: ZLXSSLJXCUISKG-UHFFFAOYSA-N
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Description

The compound 4-Bromo-2-(bromomethyl)-1-fluorobenzene is a brominated and fluorinated benzene derivative that serves as an intermediate in various chemical syntheses. It is structurally characterized by the presence of bromine and fluorine substituents on the benzene ring, which significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related bromo-fluorobenzene compounds has been explored through various methods. For instance, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a compound with similar substituents, was achieved by nucleophilic aromatic substitution reactions using [18F]fluoride, with symmetrical bis-(4-bromphenyl)iodonium bromide as a precursor . Another related compound, 1,4-bis(bromomethyl)-2-fluorobenzene, was synthesized from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination, achieving an overall yield of 30% . These methods highlight the versatility of bromo-fluorobenzene derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of bromo-fluorobenzene derivatives is characterized by the influence of the bromine and fluorine atoms on the geometry of the benzene ring. Studies on similar molecules, such as 1-bromo-3-fluorobenzene, have used spectroscopic techniques like FT-IR, FT-Raman, and UV spectroscopy, combined with DFT calculations, to investigate their molecular geometry and vibrational frequencies . These analyses provide insights into the electronic properties and the influence of substituents on the benzene ring.

Chemical Reactions Analysis

Bromo-fluorobenzene derivatives participate in various chemical reactions, often serving as intermediates for further functionalization. For example, 1-bromo-4-(2,2-diphenylvinyl)benzene was synthesized via a Wittig-Horner reaction, demonstrating the utility of bromo-fluorobenzene derivatives in forming more complex organic compounds . The reactivity of these compounds is also influenced by the presence of bromine and fluorine, which can direct further substitution reactions due to their electronic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene derivatives are shaped by their halogen substituents. These compounds typically exhibit distinct spectroscopic signatures, as evidenced by studies on 1-bromo-3-fluorobenzene, where DFT calculations were used to predict vibrational frequencies and electronic properties . The presence of bromine and fluorine also affects the compound's boiling point, density, and solubility, which are important parameters in the synthesis and application of these chemicals.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques : 4-Bromo-2-(bromomethyl)-1-fluorobenzene has been synthesized through various chemical reactions. For instance, Guo Zhi-an (2009) described its synthesis from 3,4-dimethylbenzenamine, involving diazotization and bromination (Guo Zhi-an, 2009). Similarly, Song Yan-min (2007) reported an improved synthesis method using p-xylene as the starting material, through a four-step reaction including nitration, reduction, diazotization, and bromination (Song Yan-min, 2007).

  • Electrophilic Substitution and Metalation : Electrophilic ipso substitution of trimethylsilyl groups in fluorobenzenes, including derivatives of 4-Bromo-2-(bromomethyl)-1-fluorobenzene, has been studied. The research by P. Coe, A. Stuart, and D. J. Moody (1998) focused on bromodesilylation to yield bromodifluorobenzenes, demonstrating the chemical versatility of these compounds (P. Coe, A. Stuart, D. J. Moody, 1998).

  • Electrochemical Applications : In electrochemistry, 4-Bromo-2-(bromomethyl)-1-fluorobenzene has been used as a novel bi-functional electrolyte additive for lithium-ion batteries. Zhang Qian-y (2014) found that this compound can polymerize electrochemically to form a polymer film, thus enhancing the thermal stability and safety of lithium-ion batteries (Zhang Qian-y, 2014).

  • Pharmaceutical Research : The compound has been utilized in the synthesis of pharmaceuticals. Forngren et al. (1998) described its use in the synthesis of [4-F-18]-1-Bromo-4-fluorobenzene, an important compound for introducing fluorophenyl structures into functional molecules (T. Forngren, Y. Andersson, B. Lamm, B. Långström, 1998).

Material Science

  • X-Ray Structure Determinations : In material science, the X-ray structure determinations of bromo- and/or bromomethylsubstituted benzenes, including 4-Bromo-2-(bromomethyl)-1-fluorobenzene, have been analyzed. This research by P. Jones, P. Kuś, and I. Dix (2012) contributes to understanding the interactions and packing motifs in these compounds, which is vital for designing new materials (P. Jones, P. Kuś, I. Dix, 2012).

  • Coordination Chemistry : The coordination chemistry of fluorocarbons, including derivatives of 4-Bromo-2-(bromomethyl)-1-fluorobenzene, has been explored. Plenio and Diodone (1996) synthesized novel fluoro cryptands and investigated their metal ion complexes, demonstrating the potential use of these compounds in developing new materials (H. Plenio, Ralph Diodone, 1996).

Mechanism of Action

The mechanism of action of bromo and fluorobenzenes can vary widely depending on their specific structure and the context in which they are used . For example, in medicinal chemistry, these compounds can interact with biological targets in specific ways to exert their effects .

Safety and Hazards

Like many organic compounds, bromo and fluorobenzenes can pose safety hazards. They can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling these compounds .

Future Directions

The future directions in the study of bromo and fluorobenzenes could involve exploring their potential uses in various fields such as medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

4-bromo-2-(bromomethyl)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXSSLJXCUISKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543645
Record name 4-Bromo-2-(bromomethyl)-1-fluorobenzene
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Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(bromomethyl)-1-fluorobenzene

CAS RN

99725-12-9
Record name 4-Bromo-2-(bromomethyl)-1-fluorobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(bromomethyl)-1-fluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 4-bromo-2-(bromomethyl)-1-fluoro
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Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-fluoro-benzyl alcohol (3.10 g, 15.1 mmol) in 30 mL of THF at 10° C. is added triphenyl phosphine (4.10 g, 15.6 mmol) followed by N-bromosuccinimide (2.67 g, 15.0 mmol). The ice bath is removed and the resulting solution is stirred for 20 min at room temperature. The crude product is purified by column chromatography eluting with 5% EtOAc/hexanes to give the title compound (3.90 g, 14.5 mmol).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-fluorotoluene (15 g, 0.079 mole) in CCl4 (150 mL) was added NBS (14.2 g, 0.080 mole). The resulting reaction solution was heated under reflux with the starting material being completely consumed within 2 hr. CCl4 was removed under reduced pressure and the residue was diluted, dissolved in ether, washed with brine (3×), dried over MgSO4, and concentrated. Chromatography in hexane yielded 5-bromo-2-fluorobenzyl bromide. The product was immediately used for the reaction below.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To (5-bromo-2-fluoro-phenyl)-methanol (1.2 g, 5.9 mmol) in DME (20 mL) was added phosphorus tribromide (0.83 mL, 8.8 mmol), and the reaction was stirred at room temperature for 6 hours. The mixture was cooled to 0° C. and adjusted to pH 6 with saturated aqueous NaHCO3. The solution was extracted with EtOAc, and the combined organic layers were dried, concentrated, and purified by silica gel chromatography to give the title compound.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a refluxing solution of 5-bromo-2-fluorotoluene (3.8 g, 20 mmol) in CCl4 (30 mL) illuminated with a 275 W UV-sun lamp, a solution of Br2 (1.1 mL, 20 mmol) in CCl4 (30 mL) was added dropwise. Refluxing and irradiation were continued for an additional 0.5 h and then the clear pale amber solution was concentrated. Distillation of the residue provided the desired compound (1a) as a clear colorless oil; bp 126°-136° C. (15 mm); NMR 4.38 (2 H, s), 6.6-7.7 (3 H, m).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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